molecular formula C14H16ClN3O4S B2989458 methyl 5-(N-(3-chloro-4-methylphenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1319196-84-3

methyl 5-(N-(3-chloro-4-methylphenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2989458
CAS No.: 1319196-84-3
M. Wt: 357.81
InChI Key: AOPIWSYNDAZWEW-UHFFFAOYSA-N
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Description

Methyl 5-(N-(3-chloro-4-methylphenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H16ClN3O4S and its molecular weight is 357.81. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectral Investigations
Research focusing on pyrazole derivatives, such as the study by Viveka et al., delves into the combined experimental and theoretical investigations of biologically significant pyrazole-4-carboxylic acid derivatives. These studies contribute to the understanding of molecular structures and electronic properties, which are crucial for designing compounds with desired biological or physical properties (Viveka et al., 2016).

Biological Activities and Potential Therapeutic Applications
Several studies have synthesized novel pyrazole derivatives and assessed their biological activities. For instance, Kasımoğulları et al. investigated pyrazole carboxylic acid derivatives for their inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential applications in treating conditions like glaucoma (Kasımoğulları et al., 2010). Another study by Gokulan et al. synthesized pyrazole-4-carboxylic acid ethyl esters and evaluated their analgesic and anti-inflammatory activities, pointing towards the development of new therapeutic agents (Gokulan et al., 2012).

Chemical Synthesis and Reactivity
The research on pyrazole derivatives also extends to their synthesis and reactivity, providing valuable knowledge for chemical synthesis strategies. For example, the study by Morimoto et al. discusses the synthesis of halosulfuron-methyl, a herbicide, via selective chlorination of pyrazole-4-carboxylates, showcasing the application of pyrazole derivatives in agriculture (Morimoto et al., 1997).

Material Science and Corrosion Inhibition
Pyrazole derivatives have also been explored for their applications in material science, such as corrosion inhibition. Dohare et al. studied pyranpyrazole derivatives as corrosion inhibitors for mild steel, highlighting their potential in industrial applications (Dohare et al., 2017).

Properties

IUPAC Name

methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c1-4-11-12(14(19)22-3)13(17-16-11)23(20,21)18-9-6-5-8(2)10(15)7-9/h5-7,18H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPIWSYNDAZWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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